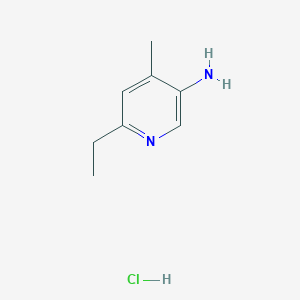carbonyl]carbamate](/img/structure/B15276941.png)
ethyl N-[(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate is a chemical compound with the molecular formula C12H11ClN4O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 3-chlorophenylhydrazine under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-(Z)-[2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl N-(Z)-[2-(2-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: Another similar compound with the chlorine atom in a different position.
The uniqueness of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate lies in its specific structural configuration, which may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11ClN4O3 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
ethyl N-[(2E)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10+ |
InChI Key |
SQHROYQWWZYWAP-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
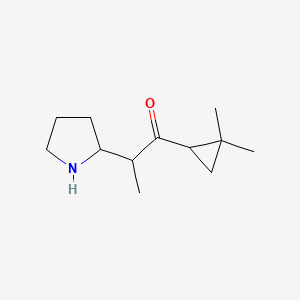
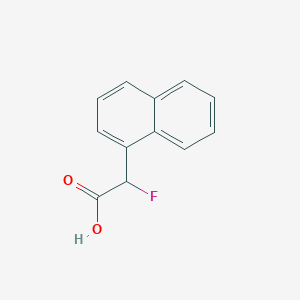
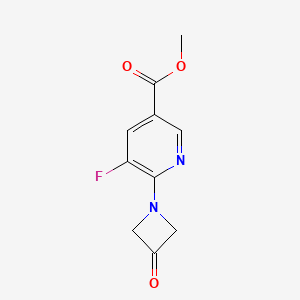
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)

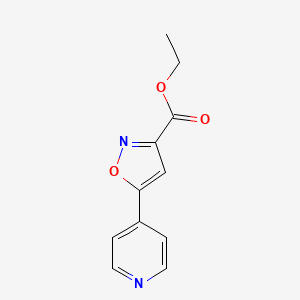
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
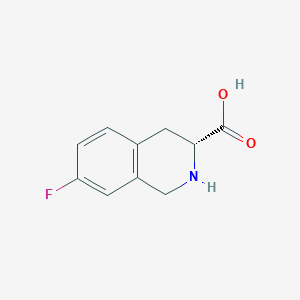
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
